6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of 283.67 g/mol. This compound features a chloro group, a nitro group, and an ethoxy-substituted pyrazole moiety, making it significant in various chemical research applications. It is recognized for its potential utility in synthesizing complex chemical structures and has been thoroughly analyzed using advanced techniques such as single crystal X-ray diffraction and various spectroscopic methods, confirming its structural integrity and relevance in chemical studies .
The synthesis of 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine typically involves multi-step processes. One common method includes:
These steps are critical in constructing the compound's complex structure while ensuring high yields and purity .
The molecular structure of 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine can be represented by its InChI and SMILES notations:
InChI=1S/C10H10ClN5O3/c1-2-19-9-5-8(14-15-9)13-10-6(16(17)18)3-4-7(11)12-10/h3-5H,2H2,1H3,(H2,12,13,14,15)
CCOC1=NNC(=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-]
These structural representations indicate the arrangement of atoms within the compound, highlighting functional groups such as chloro, nitro, and ethoxy .
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine can participate in several chemical reactions due to its functional groups:
These reactions demonstrate the compound's versatility in synthetic organic chemistry .
While specific biological activity data for 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine is limited, compounds with similar structures often exhibit significant pharmacological properties. For example:
Understanding how this compound interacts at the molecular level is crucial for elucidating its potential therapeutic effects .
The physical and chemical properties of 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 283.67 g/mol |
Purity | Typically ≥ 95% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for determining the compound's behavior under various conditions and its suitability for different applications .
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine has several potential applications in scientific research:
These applications highlight the compound's significance in advancing chemical research and potential therapeutic development .
CAS No.:
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4